2-Chloronicotinic anhydride
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Overview
Description
2-Chloronicotinic anhydride is a derivative of nicotinic acid, specifically a halogenated form. It is an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chlorine atom at the second position of the nicotinic acid structure, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinic anhydride typically involves the chlorination of nicotinic acid or its derivatives. One common method is the chlorination of the N-oxide of nicotinic acid using reagents like phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process. Initially, 3-pyridinecarbonitrile is oxidized using hydrogen peroxide (H2O2) in the presence of acetyl pyruvic molybdenum as a catalyst. The resulting product undergoes chlorination with phenyl dichlorophosphate, followed by dehydration to yield 2-chloro-3-cyanopyridine, which is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloronicotinic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like anilines and bases such as potassium carbonate are commonly used.
Oxidation Reactions: Hydrogen peroxide (H2O2) is a typical oxidizing agent used in the synthesis of this compound.
Major Products:
Scientific Research Applications
2-Chloronicotinic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloronicotinic anhydride primarily involves its ability to undergo substitution reactions, which allows it to form various bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their biological effects. For instance, 2-arylaminonicotinic acids derived from this compound are known to inhibit enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
2-Bromonicotinic Acid: Similar to 2-chloronicotinic anhydride but with a bromine atom instead of chlorine.
2-Hydroxynicotinic Acid: A precursor in the synthesis of this compound, where the hydroxyl group is substituted with chlorine.
Nicotinic Acid: The parent compound, which is less reactive compared to its halogenated derivatives.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in the synthesis of various bioactive compounds, offering distinct advantages in terms of reaction conditions and product yields .
Properties
Molecular Formula |
C12H6Cl2N2O3 |
---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
(2-chloropyridine-3-carbonyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-9-7(3-1-5-15-9)11(17)19-12(18)8-4-2-6-16-10(8)14/h1-6H |
InChI Key |
HMVJNDPMHQZOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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